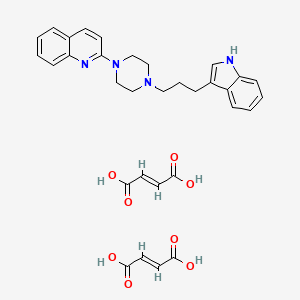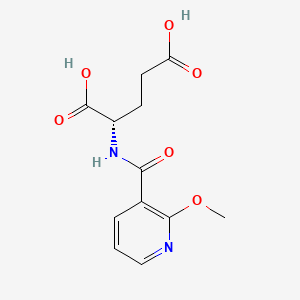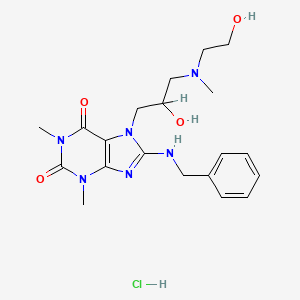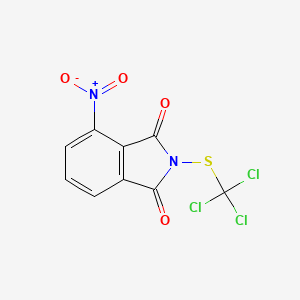
Phthalimide, 4-nitro-N-trichloromethylthio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalimide, 4-nitro-N-trichloromethylthio- is an organic compound with the molecular formula C9H4Cl3NO2S. It is a derivative of phthalimide, where a nitro group and a trichloromethylthio group are attached to the phthalimide core. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phthalimide, 4-nitro-N-trichloromethylthio- can be synthesized through a multi-step process. The synthesis typically involves the nitration of phthalimide to introduce the nitro group, followed by the introduction of the trichloromethylthio group. The nitration process involves cooling fuming nitric acid to below 5°C, slowly adding concentrated sulfuric acid dropwise, and controlling the temperature to 10-13°C. Phthalimide is then added, and the mixture is left at room temperature overnight. The resulting product is precipitated by pouring the mixture into ice water .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and subsequent functionalization steps. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phthalimide, 4-nitro-N-trichloromethylthio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be used to modify the nitro group or other functional groups present in the compound.
Substitution: The trichloromethylthio group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitro derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Phthalimide, 4-nitro-N-trichloromethylthio- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of fungicides and other agrochemicals
Mecanismo De Acción
The mechanism of action of Phthalimide, 4-nitro-N-trichloromethylthio- involves its interaction with specific molecular targets. The trichloromethylthio group can react with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The nitro group may also play a role in the compound’s reactivity and interactions with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Phthalimide: The parent compound, used as a precursor in various chemical reactions.
Folpet: A phthalimide-derived fungicide with a trichloromethylthio group.
Captan: Another fungicide structurally related to Folpet, with similar functional groups.
Uniqueness
Phthalimide, 4-nitro-N-trichloromethylthio- is unique due to the presence of both a nitro group and a trichloromethylthio group, which confer distinct chemical and biological properties. These functional groups make it versatile for various applications in research and industry.
Propiedades
Número CAS |
73771-08-1 |
|---|---|
Fórmula molecular |
C9H3Cl3N2O4S |
Peso molecular |
341.6 g/mol |
Nombre IUPAC |
4-nitro-2-(trichloromethylsulfanyl)isoindole-1,3-dione |
InChI |
InChI=1S/C9H3Cl3N2O4S/c10-9(11,12)19-13-7(15)4-2-1-3-5(14(17)18)6(4)8(13)16/h1-3H |
Clave InChI |
RCPLHWOKWNLFBE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)SC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



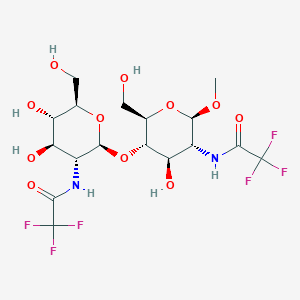
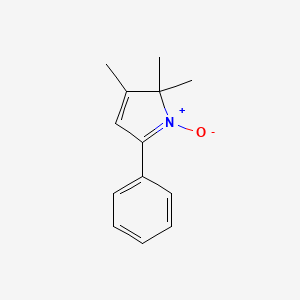
![{1-[(Methylsulfanyl)methoxy]ethyl}benzene](/img/structure/B14453501.png)
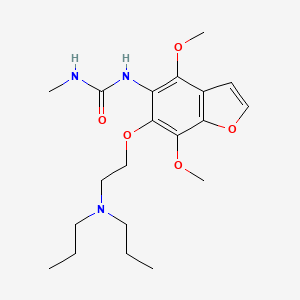
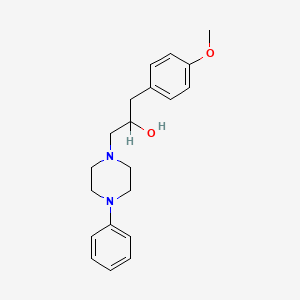
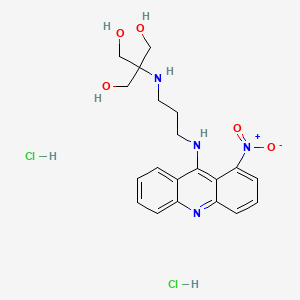
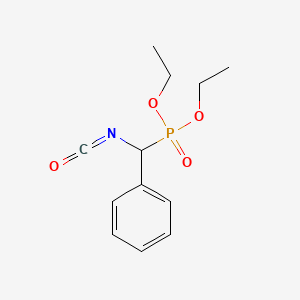
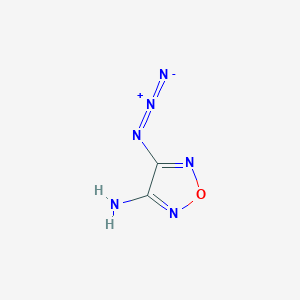
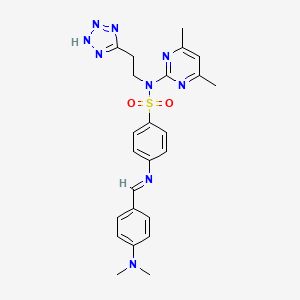
![2-amino-N-[2-[4-chloro-N-[2-(diethylamino)ethyl]-2-(2-fluorobenzoyl)anilino]acetyl]acetamide;oxalic acid](/img/structure/B14453545.png)
